N-(5-Bromo-2-chloropyridin-3-yl)-3-methylbenzamide
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Overview
Description
N-(5-Bromo-2-chloropyridin-3-yl)-3-methylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine and chlorine atom on the pyridine ring and a methyl group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-chloropyridin-3-yl)-3-methylbenzamide typically involves the reaction of 5-bromo-2-chloropyridine with 3-methylbenzoic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-chloropyridin-3-yl)-3-methylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organolithium reagents, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
N-(5-Bromo-2-chloropyridin-3-yl)-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-chloropyridin-3-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-Bromo-2-chloropyridin-3-yl)-3-methylbenzamide include:
- N-(5-Bromo-2-chloropyridin-3-yl)acetamide
- N-(5-Bromo-2-chloropyridin-3-yl)-2-nitrobenzamide
- N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. Additionally, the methyl group on the benzamide moiety can affect its physical and chemical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(5-bromo-2-chloropyridin-3-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-3-2-4-9(5-8)13(18)17-11-6-10(14)7-16-12(11)15/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARNQCRSLOVUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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